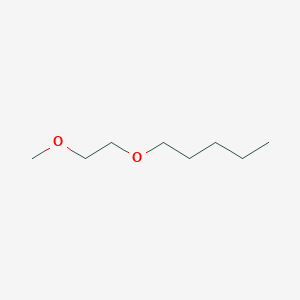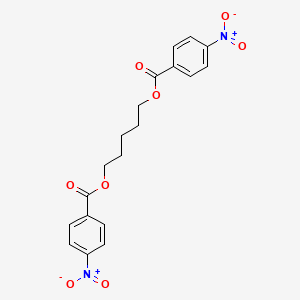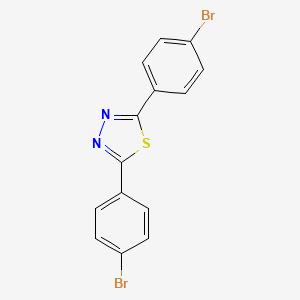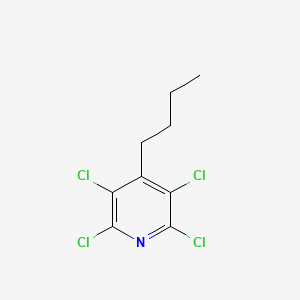
4-Butyl-2,3,5,6-tetrachloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2,3,5,6-tetrachloropyridine is a chlorinated heterocyclic compound belonging to the pyridine family. This compound is characterized by the presence of four chlorine atoms and a butyl group attached to the pyridine ring. Chlorinated pyridines are known for their significant reactivity and are widely used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-2,3,5,6-tetrachloropyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of pentachloropyridine with butyl lithium, which results in the substitution of one chlorine atom with a butyl group. The reaction is usually carried out in an aprotic solvent under controlled temperature conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using pyridine as the starting material. The process includes multiple steps of chlorination and purification to achieve the desired product with high purity. The use of advanced chlorination techniques and optimized reaction conditions ensures cost-effective and sustainable production .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2,3,5,6-tetrachloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the electron-deficient nature of the pyridine ring, nucleophiles readily attack the chlorine atoms, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, and reduction to form less chlorinated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include butyl lithium, dimethyl sulfate, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and solvent conditions to achieve high selectivity and yield .
Major Products Formed
Major products formed from these reactions include substituted pyridines, sulfoxides, sulfones, and various heterocyclic compounds. The specific products depend on the nature of the reagents and reaction conditions used .
Scientific Research Applications
4-Butyl-2,3,5,6-tetrachloropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals and agrochemicals.
Industry: Utilized in the production of pesticides, herbicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Butyl-2,3,5,6-tetrachloropyridine involves its interaction with various molecular targets and pathways. The electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrachloropyridine: Lacks the butyl group, making it less hydrophobic and less reactive towards certain nucleophiles.
4-Methyl-2,3,5,6-tetrachloropyridine: Contains a methyl group instead of a butyl group, resulting in different reactivity and physical properties.
Pentachloropyridine: Contains an additional chlorine atom, making it more reactive towards nucleophilic substitution.
Uniqueness
4-Butyl-2,3,5,6-tetrachloropyridine is unique due to the presence of the butyl group, which enhances its hydrophobicity and reactivity towards certain nucleophiles. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
CAS No. |
23985-85-5 |
|---|---|
Molecular Formula |
C9H9Cl4N |
Molecular Weight |
273.0 g/mol |
IUPAC Name |
4-butyl-2,3,5,6-tetrachloropyridine |
InChI |
InChI=1S/C9H9Cl4N/c1-2-3-4-5-6(10)8(12)14-9(13)7(5)11/h2-4H2,1H3 |
InChI Key |
JYPSGYZTBIAHIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


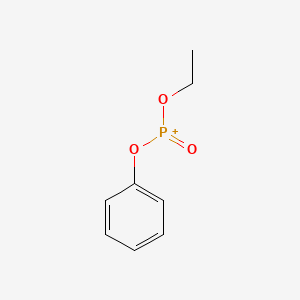
![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
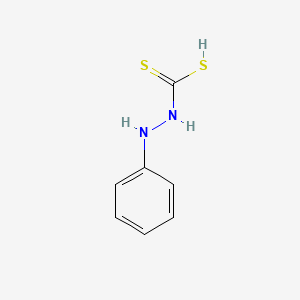

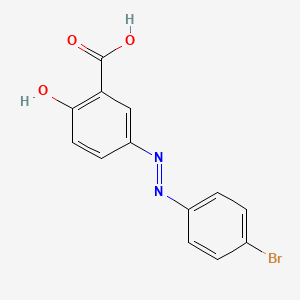

![2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane](/img/structure/B14705579.png)
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)

